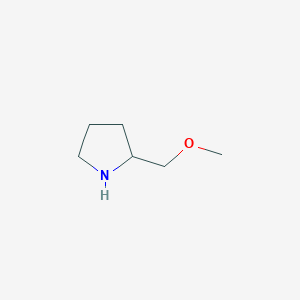
3-cyclopropyl-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-4-methoxybenzaldehyde (3C4MB) is an aromatic aldehyde compound with a unique chemical structure that has been studied for its potential applications in scientific research. 3C4MB is a colorless liquid with a boiling point of 170-172 °C and a melting point of -30 °C. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, 3C4MB has been studied for its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-4-methoxybenzaldehyde has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the mechanism of aromatic nucleophilic substitution reactions, as well as in the study of the reactivity of cyclopropyl-containing compounds. 3-cyclopropyl-4-methoxybenzaldehyde has also been used in the synthesis of novel heterocyclic compounds, as well as in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-4-methoxybenzaldehyde is not well understood. However, it is believed that the cyclopropyl group of 3-cyclopropyl-4-methoxybenzaldehyde is a key factor in its reactivity. The cyclopropyl group is thought to act as a nucleophile, allowing it to react with other compounds in order to form new products. In addition, the methoxy group of 3-cyclopropyl-4-methoxybenzaldehyde is thought to increase its reactivity by acting as an electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropyl-4-methoxybenzaldehyde have not been extensively studied. However, some studies have shown that 3-cyclopropyl-4-methoxybenzaldehyde can have an inhibitory effect on the production of certain proteins and enzymes. In addition, 3-cyclopropyl-4-methoxybenzaldehyde has been shown to have some antioxidant activity, which may be beneficial for certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclopropyl-4-methoxybenzaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has a relatively low boiling and melting point. In addition, 3-cyclopropyl-4-methoxybenzaldehyde is a relatively stable compound and can be stored for extended periods of time. However, 3-cyclopropyl-4-methoxybenzaldehyde can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
Given the potential applications of 3-cyclopropyl-4-methoxybenzaldehyde in scientific research, there are several potential future directions for its use. One potential direction is the development of new methods for the synthesis of 3-cyclopropyl-4-methoxybenzaldehyde and related compounds. In addition, further research could be conducted on the biochemical and physiological effects of 3-cyclopropyl-4-methoxybenzaldehyde, as well as its potential therapeutic applications. Finally, 3-cyclopropyl-4-methoxybenzaldehyde could be used in the development of new pharmaceuticals or other compounds.
Synthesemethoden
3-cyclopropyl-4-methoxybenzaldehyde is synthesized through a multi-step process. The first step involves the reaction of cyclopropyl bromide with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 3-cyclopropyl-4-methoxybenzaldehyde, along with side products. The second step is the purification of the reaction mixture in order to obtain pure 3-cyclopropyl-4-methoxybenzaldehyde. This is done by separating the desired product from the side products using a technique such as column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-methoxybenzaldehyde involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethyl bromide", "4-methoxybenzaldehyde", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl 4-methoxybenzyl ether by reacting cyclopropylmethyl bromide with 4-methoxybenzaldehyde in the presence of sodium hydride and dimethylformamide.", "Step 2: Hydrolysis of the ether to form 3-cyclopropyl-4-methoxybenzaldehyde by treating with hydrochloric acid.", "Step 3: Purification of the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
2137592-64-2 |
Produktname |
3-cyclopropyl-4-methoxybenzaldehyde |
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



